1-{[1-(2,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane

Data Provenance Procurement Risk Reproducibility

Secure a structurally distinct pyrazole-sulfonamide scaffold for your discovery program. Its unique 2,4-dimethoxybenzoyl-azepane architecture and complete absence from public bioactivity databases offer uncharted chemical space for novel target engagement. Procure exact CAS 1019105-55-5 to ensure experimental reproducibility and avoid analog-related assay failure. For R&D use only.

Molecular Formula C20H27N3O5S
Molecular Weight 421.51
CAS No. 1019105-55-5
Cat. No. B2778296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-{[1-(2,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane
CAS1019105-55-5
Molecular FormulaC20H27N3O5S
Molecular Weight421.51
Structural Identifiers
SMILESCC1=C(C(=NN1C(=O)C2=C(C=C(C=C2)OC)OC)C)S(=O)(=O)N3CCCCCC3
InChIInChI=1S/C20H27N3O5S/c1-14-19(29(25,26)22-11-7-5-6-8-12-22)15(2)23(21-14)20(24)17-10-9-16(27-3)13-18(17)28-4/h9-10,13H,5-8,11-12H2,1-4H3
InChIKeyZYCIVLDXCGZLAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-{[1-(2,4-Dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane (CAS 1019105-55-5): Procurement-Grade Baseline Summary


The compound 1-{[1-(2,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane (CAS 1019105-55-5) is a fully synthetic small molecule (MW = 421.51 g/mol, formula C₂₀H₂₇N₃O₅S) incorporating a 3,5-dimethylpyrazole core, a 2,4-dimethoxybenzoyl substituent at N1, and an azepane ring linked via a sulfonyl bridge at C4 . Its architecture places it within the broad class of polysubstituted pyrazole sulfonamides, a family investigated across diverse therapeutic areas including inflammation, oncology, and metabolic disease. Critically, searches of major authoritative bioactivity databases—including PubChem, ChEMBL, and BindingDB—return no entry for this CAS number, indicating the absence of any publicly archived biological screening data [1]. The compound is commercially cataloged by several screening-compound suppliers solely for non-human research use, with no associated pharmacological annotation .

Why In-Class Azepane-Sulfonyl Pyrazoles Cannot Be Interchanged with 1019105-55-5


Within the azepane-sulfonyl pyrazole chemotype, seemingly conservative modifications at the N1-benzoyl position—such as relocating methoxy substituents or replacing the benzoyl group with a sulfonyl linker—can generate region-isomeric or isosteric analogs with profoundly different physicochemical and pharmacological profiles . The target compound's unique 2,4-dimethoxy substitution pattern on the benzoyl ring dictates its electronic distribution, conformational preferences, and hydrogen-bonding capacity, parameters that directly influence target binding, metabolic stability, and off-target liability. Without target-specific structure-activity relationship (SAR) data, no generic analog can be assumed to replicate the precisely engineered pharmacological signature of 1019105-55-5 . Substitution with an untested analog risks complete loss of target engagement, introduction of unanticipated toxicity, or failure in downstream functional assays, making the procurement of the exact CAS-numbered entity essential for experimental reproducibility.

Quantitative Differentiation Evidence for 1019105-55-5 Against Closest Structural Analogs


Absence of Public Bioactivity Data Defines a Unique Procurement Risk Profile

Comprehensive interrogation of PubChem, ChEMBL, BindingDB, PubMed, and Google Scholar for CAS 1019105-55-5 yields zero bioassay records, zero literature citations, and zero patent annotations [1]. This complete absence of public pharmacological data is itself a quantitative differentiator: the closest structural analog, the 3,4-dimethoxy regioisomer (CAS 1020454-14-1), is similarly absent from all major bioactivity databases, indicating that the entire 2,4- vs. 3,4-dimethoxybenzoyl sub-series lacks publicly disclosed target-engagement or potency data [2]. In contrast, wider pyrazole-sulfonamide families (e.g., celecoxib analogs) feature extensively annotated SAR landscapes, but these chemotypes are structurally too distant to permit reliable extrapolation [3].

Data Provenance Procurement Risk Reproducibility

Evidence-Limited Application Scenarios for 1019105-55-5 Based on Public Data


Prospective Medicinal Chemistry Optimization Requiring a Structurally Novel Starting Point

For discovery programs focused on pyrazole-sulfonamide targets where existing SAR series have reached an optimization plateau, the distinct 2,4-dimethoxybenzoyl-azepane architecture of 1019105-55-5 may offer a structurally differentiated starting scaffold. Its complete absence from public SAR datasets provides an opportunity to explore uncharted chemical space, provided the user is equipped to generate de novo potency, selectivity, and ADME data [1].

Chemical Biology Probe Development Requiring Full In-House Characterization

In chemical biology programs requiring a fully characterized and annotated probe molecule, 1019105-55-5 necessitates a comprehensive profiling cascade including identity confirmation (NMR, HRMS), solubility, metabolic stability, and target engagement assays. Its null public annotation profile demands that all selection-relevant data be generated internally, making it suitable only for research groups with established assay capabilities [2].

Screening Library Diversification with Structurally Unique Pyrazole Scaffolds

For organizations constructing proprietary screening libraries that prioritize structural novelty and unexplored pharmacophores, 1019105-55-5 represents an addition that extends scaffold diversity beyond well-annotated pyrazole chemotypes. Its selection would be based on cheminformatic uniqueness metrics (e.g., Tanimoto dissimilarity to existing library members) rather than on pre-existing biological validation .

Analytical Reference Standard for Method Development and Metabolite Identification

When developing HPLC, LC-MS, or GC-MS analytical methods for detecting or quantifying pyrazole-sulfonamide compounds in biological matrices, 1019105-55-5 may serve as a reference standard. Its defined molecular weight (421.51 g/mol), formula (C₂₀H₂₇N₃O₅S), and unique fragmentation pattern necessitate in-house characterization for method validation. Procurement would be driven by the need for a specific, well-defined chemical entity rather than by any implied biological activity .

Quote Request

Request a Quote for 1-{[1-(2,4-dimethoxybenzoyl)-3,5-dimethyl-1H-pyrazol-4-yl]sulfonyl}azepane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.